![molecular formula C16H17N3O2S B2615591 N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide CAS No. 692743-64-9](/img/structure/B2615591.png)
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and molecular weight. It may also include its physical appearance (solid, liquid, color, etc.) and any notable characteristics .
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to create the compound. This can include the starting materials, reagents, reaction conditions, and any purification methods .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions needed for these reactions, and the products formed .Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, density, and pH. Chemical properties also include reactivity and stability under various conditions .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives containing benzofuran and thiadiazole scaffolds have been extensively studied. These compounds are synthesized via cyclocondensation reactions, involving intermediate steps that utilize different reactants to introduce various substituents. The structural elucidation of these compounds is achieved through spectral and elemental analysis methods, including IR, NMR, and mass spectrometry, which confirm the formation of the desired chemical structures (Idrees, Siddiqui, & Kola, 2019); (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Antimicrobial Activities
Several studies have investigated the antimicrobial properties of compounds derived from benzofuran and thiadiazole. These compounds have been evaluated for their in vitro antibacterial and antifungal activities against a variety of pathogenic microorganisms. The findings suggest that these derivatives can exhibit significant antimicrobial efficacy, which could be attributed to the presence of the benzofuran and thiadiazole moieties (Idrees et al., 2019); (Idrees et al., 2020).
Anticancer Evaluation
Research has also extended to the evaluation of the anticancer activities of benzofuran and thiadiazole derivatives. These compounds have been assessed against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The studies have indicated promising anticancer potential for some of these derivatives, with certain compounds displaying inhibitory effects comparable to those of established anticancer drugs. The mechanisms underlying their anticancer activities could involve interactions with cellular targets specific to cancer cells (Tiwari et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-3-10(4-2)15-18-19-16(22-15)17-14(20)13-9-11-7-5-6-8-12(11)21-13/h5-10H,3-4H2,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTMXLSPNFBSFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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